molecular formula C9H10N2O B088195 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1222533-73-4

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No. B088195
M. Wt: 162.19 g/mol
InChI Key: HZIUAYXGHLVQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, commonly referred to as 6-Methyl-DHN, is a synthetic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound with a unique structure that has been found to exhibit a variety of properties.

Scientific Research Applications

Biological and Pharmacological Activities

1,8‐Naphthyridine derivatives, including compounds like 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, have demonstrated a broad spectrum of biological properties, making them potent scaffolds in therapeutic and medicinal research. These activities include:

  • Antimicrobial, Antiviral, and Anticancer Properties : These compounds have shown significant promise in combating microbial infections, viral diseases, and various forms of cancer, highlighting their potential as therapeutic agents in these domains (Madaan et al., 2015).

  • Neurological Disorders : They have also been identified as potential treatments for neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression, showing their versatility in addressing a wide range of health issues (Gurjar & Pal, 2018).

  • Miscellaneous Activities : The derivatives exhibit a plethora of other biological activities, including anti-inflammatory, analgesic, anti-osteoporotic, anti-allergic, antimalarial, and many more, underscoring their utility in a diverse array of therapeutic areas (Gurjar & Pal, 2019).

Chemical Synthesis and Environmental Applications

  • Polymerization Photoinitiators : Naphthalimide derivatives, closely related to the 1,8-naphthyridine group, have been used in the development of photoinitiators for polymerization, showcasing their importance in the polymer industry (Noirbent & Dumur, 2020).

  • Biodegradation of Environmental Pollutants : Microbial degradation of polycyclic aromatic hydrocarbons (PAHs), to which 1,8-naphthyridine derivatives can be related, represents a crucial mechanism for ecological recovery of contaminated sites, illustrating the environmental significance of these compounds (Peng et al., 2008).

properties

IUPAC Name

6-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-4-7-2-3-8(12)11-9(7)10-5-6/h4-5H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIUAYXGHLVQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=O)CC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609625
Record name 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

CAS RN

1222533-73-4
Record name 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.